4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone] is an organic compound with the molecular formula C14H18N2O2 and a molecular weight of 246.3 g/mol It is a derivative of cyclohexanedione and is characterized by the presence of a hydrazone group attached to a methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone] typically involves the reaction of 4-methylcyclohexane-1,2-dione with 4-methoxyphenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction . The reaction can be represented as follows:
4-Methylcyclohexane-1,2-dione+4-Methoxyphenylhydrazine→4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce amines .
Scientific Research Applications
4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexane-1,2-dione: A precursor in the synthesis of the hydrazone derivative.
4-Methoxyphenylhydrazine: Another precursor used in the synthesis.
Cyclohexanedione derivatives: Compounds with similar structures but different substituents.
Uniqueness
4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone] is unique due to the presence of both the cyclohexanedione and methoxyphenylhydrazone moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
62334-12-7 |
---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H18N2O2/c1-10-3-8-14(17)13(9-10)16-15-11-4-6-12(18-2)7-5-11/h4-7,10,15H,3,8-9H2,1-2H3/b16-13+ |
InChI Key |
OCMNERIMZFMHEM-DTQAZKPQSA-N |
Isomeric SMILES |
CC1CCC(=O)/C(=N/NC2=CC=C(C=C2)OC)/C1 |
Canonical SMILES |
CC1CCC(=O)C(=NNC2=CC=C(C=C2)OC)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.